Hydrophobicity Differentiation: logP 0.753 Versus Key Aminosalicylate Comparators
The target compound exhibits a measured logP of 0.753 [1], which is 40–53% lower than 4-aminosalicylic acid (PAS, logP 1.25–1.60) and 56% lower than its closest structural analog 2-(3-amino-4-hydroxybenzoyl)benzoic acid (logP 1.71) [2]. This increased hydrophilicity arises from the additional aromatic amine at position 2 of the benzoic acid ring, which introduces an extra hydrogen-bond donor that is absent in all comparator molecules. The quantitative shift in logP directly translates into earlier elution under standard reversed-phase conditions, requiring deliberate adjustment of organic modifier strength to achieve comparable retention.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.753 |
| Comparator Or Baseline | 4-Aminosalicylic acid (PAS): logP = 1.25–1.60; 2-(3-Amino-4-hydroxybenzoyl)benzoic acid: logP = 1.71 |
| Quantified Difference | ΔlogP = −0.50 to −0.85 vs. PAS; ΔlogP = −0.96 vs. des-amino analog |
| Conditions | Computed/experimental logP values from SIELC proprietary algorithm and BOC Sciences datasheet |
Why This Matters
A logP difference greater than 0.5 units is sufficient to cause baseline-resolved shifts in reversed-phase HPLC retention, meaning that substituting the target compound with any comparator will produce quantitatively different chromatographic profiles requiring full method re-validation.
- [1] SIELC Technologies. 2-Amino-5-((3-amino-4-hydroxybenzoyl)amino)benzoic acid. LogP: 0.753. Published 2018-05-16. https://sielc.com/2-amino-5-3-amino-4-hydroxybenzoylaminobenzoic-acid View Source
- [2] SIELC Technologies. 2-(3-Amino-4-hydroxybenzoyl)benzoic acid. LogP: 1.71. Published 2018-05-16. https://sielc.com/2-3-amino-4-hydroxybenzoylbenzoic-acid View Source
